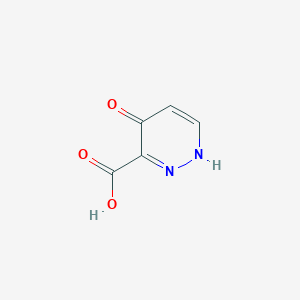
2,6-dimethylcyclohex-2-ene-1-carbaldehyde, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylcyclohex-2-ene-1-carbaldehyde, a mixture of diastereomers, is an organic compound with the molecular formula C9H14O. It is a liquid at room temperature and is known for its applications in various scientific fields. The compound is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an aldehyde functional group.
Métodos De Preparación
The synthesis of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein. This reaction yields a mixture of cis- and trans-isomers of the compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,6-Dimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Dimethylcyclohex-2-ene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and is also employed in the synthesis of flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
2,6-Dimethylcyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: This compound is also a mixture of cis- and trans-isomers and is used in perfumery and flavoring.
2,6-Dimethylcyclohexanone: This compound lacks the double bond present in 2,6-dimethylcyclohex-2-ene-1-carbaldehyde and has different reactivity and applications.
The uniqueness of 2,6-dimethylcyclohex-2-ene-1-carbaldehyde lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
161257-76-7 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



